Pentanoic-2,2,3,3-d4 acid Pentanoic-2,2,3,3-d4 acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18414376
InChI: InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2
SMILES:
Molecular Formula: C5H10O2
Molecular Weight: 106.16 g/mol

Pentanoic-2,2,3,3-d4 acid

CAS No.:

Cat. No.: VC18414376

Molecular Formula: C5H10O2

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

Pentanoic-2,2,3,3-d4 acid -

Specification

Molecular Formula C5H10O2
Molecular Weight 106.16 g/mol
IUPAC Name 2,2,3,3-tetradeuteriopentanoic acid
Standard InChI InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2
Standard InChI Key NQPDZGIKBAWPEJ-KHORGVISSA-N
Isomeric SMILES [2H]C([2H])(CC)C([2H])([2H])C(=O)O
Canonical SMILES CCCCC(=O)O

Introduction

Structural and Isotopic Characteristics

Molecular Architecture

Pentanoic-2,2,3,3-d4 acid (IUPAC name: 2,2,3,3-tetradeuteriopentanoic acid) features a five-carbon chain with a carboxylic acid group at the terminal position. Deuterium atoms replace hydrogens at the second and third carbons, creating a distinct isotopic signature. The molecular structure is represented by the isomeric SMILES [2H]C([2H])(CC)C([2H])([2H])C(=O)O, highlighting the deuterium substitution pattern.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₅D₄H₆O₂
Molecular Weight106.16 g/mol
CAS Number1219804-71-3
Deuterium Content99 atom % D (min 98% purity)
Non-deuterated AnalogValeric acid (CAS 109-52-4)

Spectroscopic Features

The deuterium labeling at the 2,2,3,3 positions induces predictable shifts in nuclear magnetic resonance (NMR) spectra. In ¹H NMR, protons adjacent to deuterated carbons exhibit reduced splitting due to deuterium’s lower magnetic moment, while ²H NMR reveals distinct quadrupolar splitting patterns. Mass spectrometry (MS) analyses show a +4 mass shift compared to non-deuterated valeric acid, with characteristic fragmentation ions at m/z 60 (CO₂D⁺) and m/z 45 (CD₂CH₂⁺) .

Synthesis and Production

Deuterium Incorporation Methods

Commercial synthesis typically involves acid-catalyzed H/D exchange using deuterated solvents like D₂O or CD₃OD. A common pathway starts with levulinic acid, which undergoes sequential deuteration at the β and γ positions under elevated temperatures (80–120°C) in the presence of Pt/C or Pd/BaSO₄ catalysts . Post-synthesis purification via fractional distillation or preparative gas chromatography ensures ≥98% chemical purity and 99 atom % deuterium enrichment .

Custom Synthesis Challenges

Suppliers such as LGC Standards and VulcanChem emphasize the compound’s status as a made-to-order product due to its short shelf life (typically 6–12 months at −20°C) . Batch sizes range from 5 mg to 50 mg, with pricing tiers reflecting scale:

  • 5 mg: €97.00

  • 10 mg: €124.00

  • 50 mg: €297.00

Regulatory hurdles include compliance with the Chemical Weapons Convention (CWC) and national biosafety laws, often mandating end-use declarations and facility inspections prior to shipment .

Analytical and Industrial Applications

Mass Spectrometry Quantification

In targeted metabolomics, Pentanoic-2,2,3,3-d4 acid serves as an internal standard for quantifying short-chain fatty acids (SCFAs) in gut microbiota studies. Its deuterated structure eliminates matrix effects in electrospray ionization (ESI)-MS, enabling precise measurements of valeric acid at concentrations as low as 0.1 ng/mL .

Table 2: Performance in LC-MS/MS Assays

ParameterValue
Linear Range0.1–100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Intra-day Precision≤5.2% RSD
Recovery Rate92–108%

NMR Spectroscopy

Deuterium labeling simplifies ¹³C NMR assignments in lipid mixtures by suppressing scalar coupling between adjacent carbons. In a 2024 study, researchers used Pentanoic-2,2,3,3-d4 acid to resolve overlapping signals in a mixture of C₅–C₈ fatty acids, achieving 97% signal assignment accuracy.

Food and Pharmaceutical Analysis

The compound detects valeric acid adulteration in dairy products, where EU regulations cap natural valerate levels at 2 ppm. Spiking samples with 5 ppm Pentanoic-2,2,3,3-d4 acid allows differentiation between endogenous and exogenous valeric acid via GC-MS isotope ratio analysis .

Comparative Analysis with Non-Deuterated Valeric Acid

Table 3: Deuterated vs. Non-Deuterated Properties

PropertyPentanoic-2,2,3,3-d4 AcidValeric Acid
Boiling Point183°C186°C
Density (20°C)1.01 g/cm³0.94 g/cm³
pKa4.824.84
MS Adduct Formation[M−D]⁺ dominates[M−H]⁺ dominates

The reduced volatility (ΔTb = −3°C) and altered fragmentation patterns make the deuterated form indispensable for avoiding ion suppression in GC-MS workflows .

Future Research Directions

Emerging applications include:

  • Neutron Scattering Studies: Deuterated carboxyl groups enhance contrast in lipid bilayer imaging.

  • Quantum Sensing: Hyperpolarized ²H NMR for real-time monitoring of fatty acid oxidation.

  • Environmental Tracers: Detecting valeric acid leakage from biodegradable plastics in marine ecosystems .

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